molecular formula C16H15FO2 B13421025 3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid CAS No. 52449-66-8

3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid

Cat. No.: B13421025
CAS No.: 52449-66-8
M. Wt: 258.29 g/mol
InChI Key: DOGMWDLAWMDDHW-UHFFFAOYSA-N
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Description

2’-Fluoro-beta-methylbiphenyl-4-propionic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 2’ position and a propionic acid group at the 4 position of the biphenyl structure

Preparation Methods

One common method involves the reaction of 2-amino-4-methylbiphenyl with a fluoridizing agent and a diazotizing agent, such as ammonium fluoride and sodium nitrite . The resulting intermediate is then subjected to further reactions to introduce the propionic acid group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize more efficient catalysts and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

2’-Fluoro-beta-methylbiphenyl-4-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Fluoro-beta-methylbiphenyl-4-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Fluoro-beta-methylbiphenyl-4-propionic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The propionic acid group may also play a role in its biological activity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

2’-Fluoro-beta-methylbiphenyl-4-propionic acid can be compared with other biphenyl derivatives, such as 2’-Fluoro-4-biphenylcarboxylic acid and 2’-Fluoro-4-biphenylacetic acid. These compounds share similar structural features but differ in the position and type of functional groups. The presence of the propionic acid group in 2’-Fluoro-beta-methylbiphenyl-4-propionic acid makes it unique and may confer distinct chemical and biological properties.

Conclusion

2’-Fluoro-beta-methylbiphenyl-4-propionic acid is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

CAS No.

52449-66-8

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)phenyl]butanoic acid

InChI

InChI=1S/C16H15FO2/c1-11(10-16(18)19)12-6-8-13(9-7-12)14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3,(H,18,19)

InChI Key

DOGMWDLAWMDDHW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

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